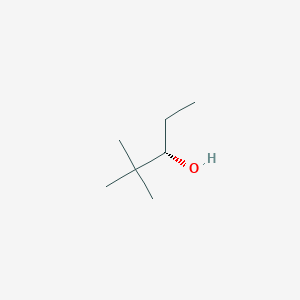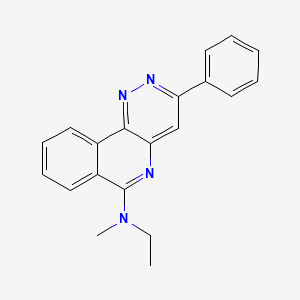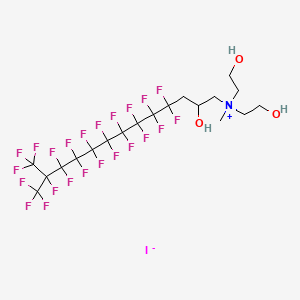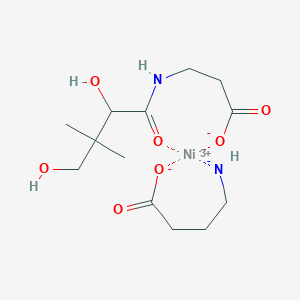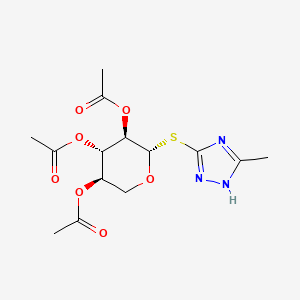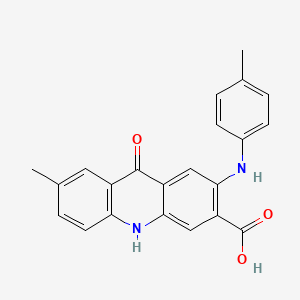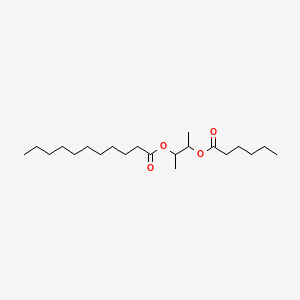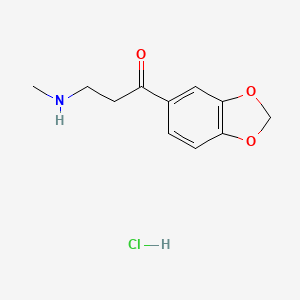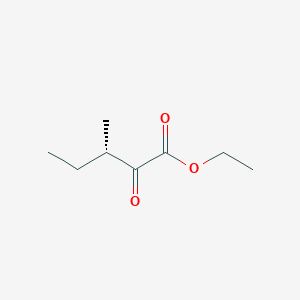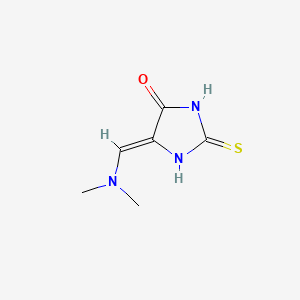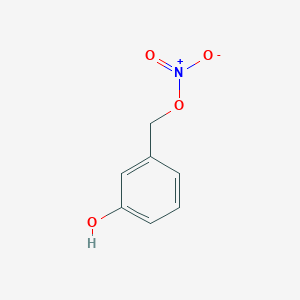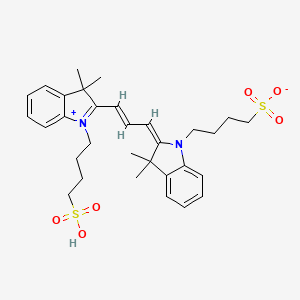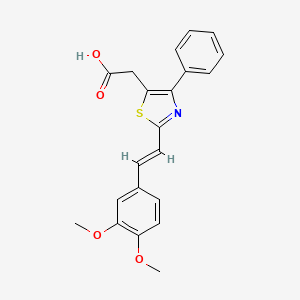
Acetamide, 2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group and a hexahydro-s-indacenyl moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride typically involves multiple steps, including the formation of the hexahydro-s-indacenyl core and the subsequent attachment of the diethylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, Acetamide, 2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride may be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it useful in drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications, particularly in developing new drugs for treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for further research.
Industry
In the industrial sector, this compound may be used in manufacturing specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Acetamide derivatives with different substituents
- Indacenyl-based compounds with varying functional groups
- Diethylamino-substituted organic molecules
Uniqueness
What sets Acetamide, 2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-, monohydrochloride apart from similar compounds is its unique combination of functional groups and structural features. This combination allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
85564-80-3 |
|---|---|
Molecular Formula |
C18H27ClN2O |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-3-20(4-2)12-17(21)19-18-15-9-5-7-13(15)11-14-8-6-10-16(14)18;/h11H,3-10,12H2,1-2H3,(H,19,21);1H |
InChI Key |
YXXKMVNZAVGELH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C2CCCC2=CC3=C1CCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


